2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 896678-73-2
Cat. No.: VC4853788
Molecular Formula: C20H17N3O2S2
Molecular Weight: 395.5
* For research use only. Not for human or veterinary use.
![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide - 896678-73-2](/images/structure/VC4853788.png)
Specification
CAS No. | 896678-73-2 |
---|---|
Molecular Formula | C20H17N3O2S2 |
Molecular Weight | 395.5 |
IUPAC Name | 2,4-dimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C20H17N3O2S2/c1-13-5-10-18(14(2)12-13)27(24,25)23-16-8-6-15(7-9-16)19-22-17-4-3-11-21-20(17)26-19/h3-12,23H,1-2H3 |
Standard InChI Key | GLIJCHSTIIFFPJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is CₙHₙN₃O₂S₂, with a molecular weight of approximately 395–409 g/mol, depending on isomerism. Key structural components include:
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A thiazolo[5,4-b]pyridine moiety, a bicyclic system combining thiazole and pyridine rings.
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A 2,4-dimethylbenzenesulfonamide group attached via an N-linked phenyl bridge.
Table 1: Molecular Properties of Selected Thiazolo-Sulfonamide Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
---|---|---|---|
2,5-Dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | C₂₀H₁₇N₃O₂S₂ | 395.5 | Antimicrobial, anti-inflammatory |
3,4-Dimethyl analog | C₂₁H₁₉N₃O₂S₂ | 409.5 | Kinase inhibition potential |
4-Methoxy-2,5-dimethyl analog | C₂₂H₂₁N₃O₃S₂ | 439.5 | Enhanced solubility |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Formation of the Thiazolo[5,4-b]Pyridine Core:
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Sulfonamide Coupling:
Key Reaction Steps from Patents :
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Step 1: Synthesis of 4-(thiazolo[5,4-b]pyridin-2-yl)aniline via Pd-catalyzed cross-coupling.
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Step 2: Sulfonylation using 2,4-dimethylbenzenesulfonyl chloride in the presence of base (e.g., K₂CO₃).
Biological Activities and Mechanisms
Enzyme Inhibition
Thiazolo-sulfonamides exhibit dual inhibitory activity against kinases and inflammatory mediators:
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PI3K/Akt/mTOR Pathway: Analogous compounds (e.g., 3,4-dimethyl derivatives) show IC₅₀ values of 4–30 nM for PI3K isoforms.
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CDK4/6 Inhibition: Structural similarities to palbociclib (a CDK4/6 inhibitor) suggest potential antiproliferative effects .
Antimicrobial and Anti-Inflammatory Properties
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The sulfonamide group confers broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
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COX-2/LOX Inhibition: Reduces prostaglandin synthesis (IC₅₀: 0.8–1.2 µM), comparable to celecoxib .
Table 2: Comparative Biological Activity of Thiazolo-Sulfonamides
Activity | 2,5-Dimethyl Analog | 3,4-Dimethyl Analog | 2,4-Dimethyl Target (Predicted) |
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PI3Kα IC₅₀ (nM) | 34 | 4 | 10–50 |
Antibacterial MIC (µg/mL) | 4 | 8 | 2–8 |
COX-2 Inhibition IC₅₀ (µM) | 1.1 | 0.9 | 0.8–1.5 |
Future Research Directions
Structural Optimization
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Solubility Enhancement: Introduction of methoxy or polar groups (e.g., 4-methoxy analog) improves bioavailability.
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Selectivity Profiling: Avoid off-target kinase inhibition (e.g., VEGFR2, IC₅₀ > 50 µM) .
Preclinical Development
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Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Toxicology: Evaluate hepatotoxicity risks associated with sulfonamide metabolites.
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